1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenoxyethyl group and a phenylethyl group attached to a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1-phenylethylamine to form the corresponding amine derivative. Finally, the amine derivative undergoes cyclization with a suitable pyrimidine precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-METHOXYPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE
- 1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE
Uniqueness
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(1-PHENYLETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19ClN2O3/c1-15(16-5-3-2-4-6-16)23-19(24)11-12-22(20(23)25)13-14-26-18-9-7-17(21)8-10-18/h2-12,15H,13-14H2,1H3 |
InChI Key |
HTPMHCMXQFDULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C=CN(C2=O)CCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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